molecular formula C8H15NO B1294310 1-Isopropyl-4-piperidone CAS No. 5355-68-0

1-Isopropyl-4-piperidone

Cat. No. B1294310
CAS RN: 5355-68-0
M. Wt: 141.21 g/mol
InChI Key: CCDBCHAQIXKJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-piperidone, also known as N-isopropyl-4-piperidone or 1-isopropylpiperidin-4-one , is a chemical compound with the molecular formula C8H15NO . Its molecular weight is approximately 141.215 g/mol . This compound belongs to the class of piperidones , which are of particular interest due to their unique biochemical properties. Piperidones serve as precursors to the piperidine ring, a ubiquitous moiety in various bioactive molecules .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Isopropyl-4-piperidone has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with sulfur and active methylene nitriles to produce thienopyridines, which can further react to form pyridothienopyrimidines and their S-methylated derivatives. This illustrates its role in synthesizing complex organic structures with potential applications in various fields, including pharmaceuticals and materials science (El-Kashef et al., 2007).

Development of Antimicrobial Agents

Research has shown that derivatives of 1-Isopropyl-4-piperidone, such as substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, exhibit significant antimicrobial activities against various strains of microbes. These findings are crucial for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Dalloul et al., 2016).

properties

IUPAC Name

1-propan-2-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBCHAQIXKJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201762
Record name 1-(Isopropyl)-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-4-piperidone

CAS RN

5355-68-0
Record name 1-Isopropyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isopropyl)-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Isopropyl)-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isopropyl)-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-piperidone
Reactant of Route 2
1-Isopropyl-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-4-piperidone
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-4-piperidone
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-4-piperidone

Citations

For This Compound
5
Citations
HS El‐Kashef, AA Geies, AMK El‐Dean… - Journal of Chemical …, 1993 - Wiley Online Library
… Abstract: 1-Isopropyl-4-piperidone (1) reacts with sulphur and active methylene nitriles to give thienopyridines (2a-c). Compounds 2a, b react with CS, in pyridine to produce …
Number of citations: 27 onlinelibrary.wiley.com
HM Dalloul, A Khaled, AZ Shorafa… - American Journal of …, 2017 - article.ajoch.org
… 1-Methyl, 1benzyl and 1-isopropyl-4-piperidone was purchased from Avocado Research Chemicals, England, and used without further purification. Hydrazonoyl chlorides 1 employed …
Number of citations: 2 article.ajoch.org
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
Obesity is a major risk factor in the development of conditions such as hypertension, hyperglycemia, dyslipidemia, coronary artery disease, and cancer. Several pieces of evidence …
Number of citations: 35 pubs.acs.org
VP Litvinov, SV Roman, VD Dyachenko - Russian Chemical Reviews, 2000 - pubs.rsc.org
Data on the synthesis, chemical properties and applications of naphthyridines published mainly over the last 15 years are described systematically and analysed. The bibliography …
Number of citations: 104 pubs.rsc.org
HM Dalloul, KA El-nwairy, AZ Shorafa, AS AbuSamaha
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.